N-(2-chloropyridin-3-yl)-1-[(2,4-dimethylphenoxy)methyl]-1H-pyrazole-3-carboxamide
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Overview
Description
N-(2-CHLORO-3-PYRIDYL)-1-[(2,4-DIMETHYLPHENOXY)METHYL]-1H-PYRAZOLE-3-CARBOXAMIDE is a complex organic compound that features a pyrazole ring, a pyridine ring, and a phenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
Common reagents used in these reactions include chlorinating agents, base catalysts, and solvents like dichloromethane and ethanol .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale reactions in controlled environments to ensure high yield and purity. Techniques such as continuous flow synthesis and automated batch reactors are employed to optimize the reaction conditions and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
N-(2-CHLORO-3-PYRIDYL)-1-[(2,4-DIMETHYLPHENOXY)METHYL]-1H-PYRAZOLE-3-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Halogenation and nitration reactions are common, using reagents like chlorine gas and nitric acid.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Chlorine gas, nitric acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives .
Scientific Research Applications
N-(2-CHLORO-3-PYRIDYL)-1-[(2,4-DIMETHYLPHENOXY)METHYL]-1H-PYRAZOLE-3-CARBOXAMIDE has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-CHLORO-3-PYRIDYL)-1-[(2,4-DIMETHYLPHENOXY)METHYL]-1H-PYRAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can inhibit or activate certain biochemical pathways, leading to the desired therapeutic or biological effects .
Comparison with Similar Compounds
Similar Compounds
N-(2-CHLORO-3-PYRIDYL)-1-[(2,4-DIMETHYLPHENOXY)METHYL]-1H-PYRAZOLE-3-CARBOXAMIDE: shares structural similarities with other pyrazole and pyridine derivatives, such as:
Uniqueness
The uniqueness of N-(2-CHLORO-3-PYRIDYL)-1-[(2,4-DIMETHYLPHENOXY)METHYL]-1H-PYRAZOLE-3-CARBOXAMIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C18H17ClN4O2 |
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Molecular Weight |
356.8 g/mol |
IUPAC Name |
N-(2-chloropyridin-3-yl)-1-[(2,4-dimethylphenoxy)methyl]pyrazole-3-carboxamide |
InChI |
InChI=1S/C18H17ClN4O2/c1-12-5-6-16(13(2)10-12)25-11-23-9-7-15(22-23)18(24)21-14-4-3-8-20-17(14)19/h3-10H,11H2,1-2H3,(H,21,24) |
InChI Key |
XCGJKKOJTCRXPQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)OCN2C=CC(=N2)C(=O)NC3=C(N=CC=C3)Cl)C |
Origin of Product |
United States |
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